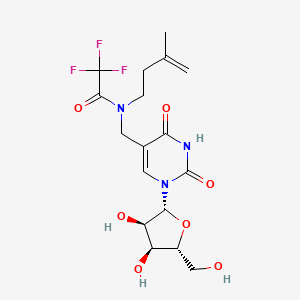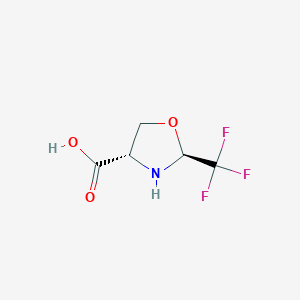
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid is a chiral compound that features a trifluoromethyl group attached to an oxazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of acetophenone oxime acetates with trifluoroacetic anhydride, mediated by elemental tellurium . This tandem cyclization proceeds via a single-electron transfer (SET) reduction followed by a 5-endo-trig pathway, yielding the desired oxazolidine derivative in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxazolidinones, amines, and substituted oxazolidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structural properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Utilized in the development of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of (2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic reactions.
Trifluoromethyl-grafted covalent organic frameworks: Used for adsorption and detection of pesticides.
Triflamides and Triflimides: Widely used in organic synthesis, medicine, and catalysis due to their strong electron-withdrawing properties.
Uniqueness
(2S,4S)-2-(Trifluoromethyl)oxazolidine-4-carboxylic acid is unique due to its chiral nature and the presence of both an oxazolidine ring and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H6F3NO3 |
|---|---|
Molecular Weight |
185.10 g/mol |
IUPAC Name |
(2S,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO3/c6-5(7,8)4-9-2(1-12-4)3(10)11/h2,4,9H,1H2,(H,10,11)/t2-,4-/m0/s1 |
InChI Key |
DLRFOIMVZLRCBB-OKKQSCSOSA-N |
Isomeric SMILES |
C1[C@H](N[C@@H](O1)C(F)(F)F)C(=O)O |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


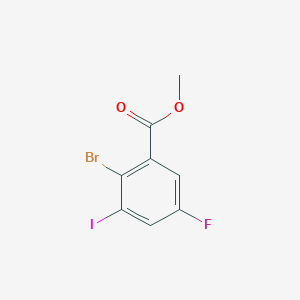

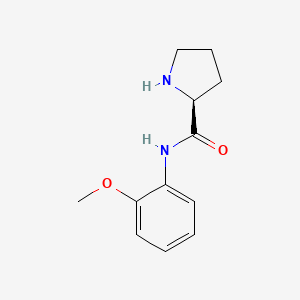
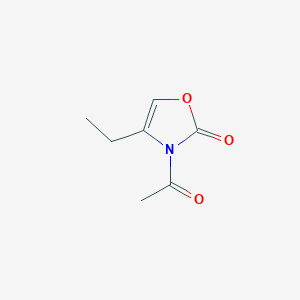
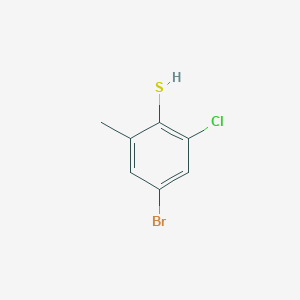
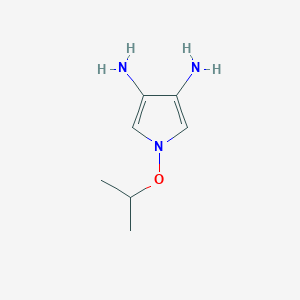
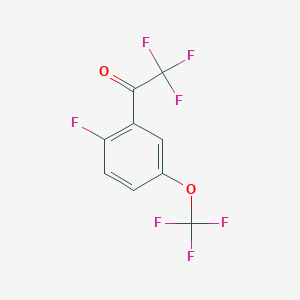
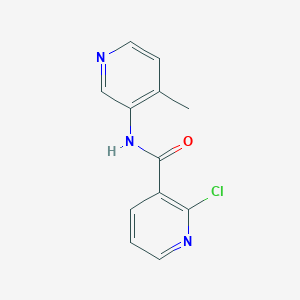
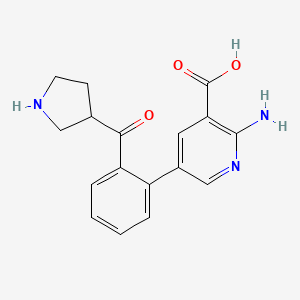
![3-(1,3-Diphenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12866280.png)
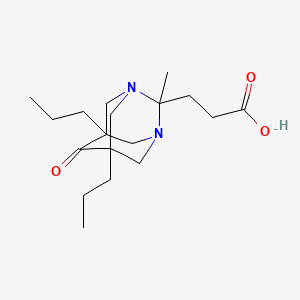
![N1-(1,3-benzodioxol-5-yl)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B12866288.png)
